N-叔丁氧羰基阿维希辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

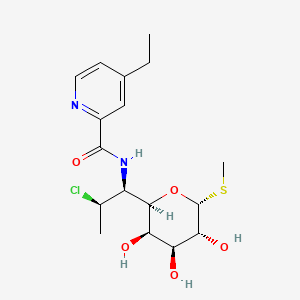

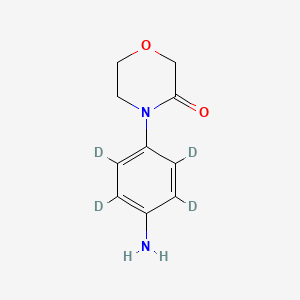

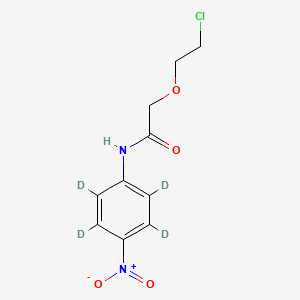

“N-tert-Butoxycarbonyl Acivicin” is a compound with the molecular formula C10H15ClN2O5 . It is a useful intermediate in synthetic and medicinal chemistry .

Synthesis Analysis

A step- and atom-economic synthesis of N-Boc amines from amines, t-butanol, and CO has been reported . This N-tert-butyloxycarbonylation procedure utilized ready-made substrates, commercially available AuCl3/CuI as catalysts, and O2 from air as the sole oxidant .

Molecular Structure Analysis

The molecular weight of “N-tert-Butoxycarbonyl Acivicin” is 278.69 g/mol . The IUPAC name is (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid .

Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Physical and Chemical Properties Analysis

“N-tert-Butoxycarbonyl Acivicin” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 . The Topological Polar Surface Area is 97.2 Ų .

科学研究应用

合成有机化学

在合成有机化学中,N-叔丁氧羰基阿维希辛促进了酯化方法的进步。一个值得注意的应用是叔丁酸酯的可持续合成,其中已经开发出一种将叔丁氧羰基直接引入各种有机化合物的简单方法。这种方法利用流动微反应器系统,为传统的间歇过程提供了一种更高效、更通用和更可持续的替代方案,通过实现更易获得和更环保的合成途径,对合成有机化学产生了重大影响 (Degennaro 等,2016)。

聚合物材料化学

在聚合物材料化学领域,叔丁氧羰基 (BOC) 部分(N-叔丁氧羰基阿维希辛的衍生物)被广泛用于聚合物合成过程中官能团的保护。这一应用对于开发具有定制化特性的新型聚合物材料至关重要。例如,已经研究了 2-(叔丁氧羰基氧基) 乙基甲基丙烯酸酯 (BHEMA) 的自由基聚合及其与各种甲基丙烯酸酯的共聚。这些聚合物的热分解行为表明,BOC 基团的脱保护发生在约 200°C,并伴随着异丁烯和二氧化碳的定量消除。这一过程强调了 BOC 基团在促进聚合物材料的合成和改性中发挥的重要作用 (Jing 等,2019)。

生物偶联技术

N-叔丁氧羰基阿维希辛在生物偶联技术中发挥着至关重要的作用,尤其是在纳米材料在生物医学应用中的功能化中。例如,纳米金刚石已被酚基团功能化,该基团可以用 2-溴异丁酰溴进一步衍生化,从而连接原子转移自由基聚合引发剂。这些引发剂促进了甲基丙烯酸甲酯和叔丁基丙烯酸酯从纳米管表面聚合,从而生产出具有潜在生物医学应用的纳米复合材料。尽管聚合不受控制,但这一应用突出了 N-叔丁氧羰基阿维希辛在实现纳米材料改性以增强生物相容性和功能方面的多功能性 (Yao 等,2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXMLZZXASLDMQ-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC(=NO1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747241 |

Source

|

| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73684-59-0 |

Source

|

| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)